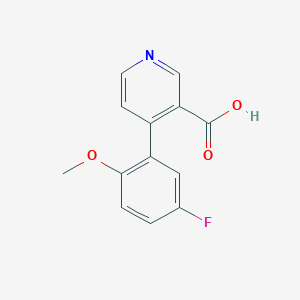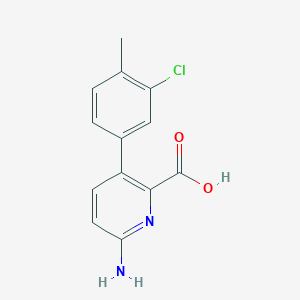
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95%
Vue d'ensemble
Description
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% (4-CMPN) is a synthetic compound that is used in a variety of laboratory experiments. It is a lipophilic compound that is easily soluble in water, methanol, and ethanol. It is an important compound in scientific research due to its wide range of applications. 4-CMPN has been used in a variety of laboratory experiments, including in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in chemical reactions.
Applications De Recherche Scientifique
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate in enzyme-catalyzed reactions. It has also been used to study the structure and function of enzymes, and to study the molecular mechanisms of drug action.
Mécanisme D'action
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% is a substrate for a variety of enzymes, including monoamine oxidase, xanthine oxidase, and aldehyde dehydrogenase. It is also a substrate for the enzyme nicotinamide adenine dinucleotide (NAD) dehydrogenase. The enzyme-catalyzed reactions involving 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% involve the oxidation of the compound and the formation of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, xanthine oxidase, and aldehyde dehydrogenase. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects. In addition, 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been shown to have neuroprotective effects, and it has been shown to reduce the toxicity of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is a lipophilic compound, which makes it easily soluble in water, methanol, and ethanol. It is also a substrate for a variety of enzymes, which makes it useful for studying the structure and function of enzymes. Additionally, 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying the molecular mechanisms of drug action.
However, there are some limitations to the use of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% in laboratory experiments. It is a synthetic compound, which means it is not naturally occurring and must be synthesized. Additionally, 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% has been shown to have a number of side effects, including anti-inflammatory, anti-oxidative, and anti-cancer effects.
Orientations Futures
There are a number of potential future directions for the use of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% in scientific research. One potential direction is the development of new methods for the synthesis of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95%. Additionally, further research could be conducted to study the biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95%, as well as its potential therapeutic applications. Additionally, further research could be conducted to investigate the potential use of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% as a drug delivery system. Finally, further research could be conducted to investigate the potential use of 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% as a catalyst in chemical reactions.
Méthodes De Synthèse
4-(3-Chloro-4-methylphenyl)nicotinic acid, 95% is synthesized using a two-step process. The first step involves reacting 4-chloro-3-methylphenol with ethylenediamine in an aqueous solution. This reaction produces 4-chloro-3-methylphenylhydrazine. The second step involves reacting 4-chloro-3-methylphenylhydrazine with nicotinic acid in aqueous solution. This reaction produces 4-(3-Chloro-4-methylphenyl)nicotinic acid, 95%.
Propriétés
IUPAC Name |
4-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-3-9(6-12(8)14)10-4-5-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEALXBNNQXMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692585 | |
| Record name | 4-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261912-60-0 | |
| Record name | 4-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















